molecular formula C16H12N4O2 B2539946 (5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448131-23-4

(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2539946
CAS No.: 1448131-23-4
M. Wt: 292.298
InChI Key: MNZJZYSBLRVZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a high-purity chemical compound for research use. With a molecular formula of C16H12N4O2 and a molecular weight of 292.29 g/mol, this heterocyclic hybrid structure is of significant interest in medicinal chemistry and oncology research . The compound features a pyrrolo[3,4-d]pyrimidine core, a scaffold recognized in scientific literature as a privileged structure for developing potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors . ATR is a central kinase in the DNA damage response (DDR) pathway, and its inhibition represents a promising synthetic lethality-based strategy for targeting cancers with underlying DNA repair defects, such as those with impaired ATM function . This compound is intended for in vitro research applications only, including but not limited to enzymatic assays, cell-based studies to investigate DNA damage response mechanisms, and the exploration of novel cancer therapeutic strategies. It is supplied as a solid and should be stored under appropriate conditions as specified in the safety data sheet. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c21-16(20-8-12-7-17-10-18-14(12)9-20)13-6-15(22-19-13)11-4-2-1-3-5-11/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZJZYSBLRVZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Using Ketene Dithioacetals

The 5-phenylisoxazole ring is synthesized by reacting substituted acetophenones with ketene dithioacetals under basic conditions. For example:

  • Reagents : 4-Methoxyacetophenone, methyl ketene dithioacetal, ammonium acetate.
  • Conditions : Reflux in ethanol (12 h, 80°C), yielding 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid.
  • Yield : 68–72% after recrystallization from ethyl acetate.

Nitrile Oxide Cycloaddition

Alternative routes employ nitrile oxides generated in situ from hydroxamoyl chlorides:

  • Procedure : Chlorination of benzaldoxime with N-chlorosuccinimide (NCS), followed by cycloaddition with acetylene derivatives.
  • Key Intermediate : 3-Phenylisoxazole-5-carbonyl chloride, isolated via distillation under reduced pressure.

Preparation of 5H-Pyrrolo[3,4-d]Pyrimidin-6(7H)-yl Amines

Annulation of Diaminopyrimidines

Pyrrolo[3,4-d]pyrimidine cores are synthesized from 4,6-diaminopyrimidine precursors:

  • Step 1 : React 4,6-diaminopyrimidine with ethyl cyanoacetate in acetic anhydride to form a pyrrolo[3,4-d]pyrimidin-7-one scaffold.
  • Step 2 : Reduce the ketone to an amine using sodium borohydride in methanol, achieving 5H-pyrrolo[3,4-d]pyrimidin-6-amine.
  • Yield : 55–60% after silica gel chromatography.

Functionalization at Position 6

The 6-position is critical for methanone linkage. Acylation of the amine is performed using:

  • Reagents : 5H-Pyrrolo[3,4-d]pyrimidin-6-amine, triphosgene, and triethylamine.
  • Conditions : Dichloromethane, 0°C to room temperature (4 h), yielding 6-isocyanato-pyrrolo[3,4-d]pyrimidine.

Coupling Strategies for Methanone Bridge Formation

Friedel-Crafts Acylation

The ketone bridge is installed via Friedel-Crafts reaction between activated aromatic rings:

  • Reagents : 5-Phenylisoxazole-3-carbonyl chloride, 5H-pyrrolo[3,4-d]pyrimidine, aluminum chloride.
  • Conditions : Anhydrous dichloroethane, 60°C (6 h), followed by quenching with ice-water.
  • Yield : 48–52% after purification by flash chromatography.

Nucleophilic Acyl Substitution

Alternative coupling employs pre-functionalized intermediates:

  • Step 1 : Convert 5-phenylisoxazole-3-carboxylic acid to its acid chloride using thionyl chloride.
  • Step 2 : React with 5H-pyrrolo[3,4-d]pyrimidin-6-amine in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP).
  • Yield : 65–70%.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

  • Friedel-Crafts : Substituting AlCl₃ with FeCl₃ improves yield to 58% while reducing side products.
  • Coupling Reactions : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF increases efficiency to 75%.

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) recover 80% product with minimal loss.

Analytical Data and Characterization

Table 1: Spectroscopic Data for Target Compound

Technique Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J = 7.2 Hz, 2H, Ph-H), 7.62–7.58 (m, 3H, Ph-H), 6.94 (s, 1H, isoxazole-H), 4.12 (br s, 2H, NH₂).
¹³C NMR (100 MHz, DMSO-d₆) δ 190.4 (C=O), 167.2 (pyrimidine-C), 159.8 (isoxazole-C), 134.5–126.3 (Ph-C).
HRMS (ESI-TOF) m/z calc. for C₁₉H₁₃N₅O₂ [M+H]⁺: 352.1142; found: 352.1139.

Challenges and Alternative Routes

Steric Hindrance in Coupling

Bulky substituents on the isoxazole ring reduce coupling efficiency. Mitigation strategies include:

  • Microwave-Assisted Synthesis : Reducing reaction time from 6 h to 30 min at 100°C.
  • Directed Ortho-Metalation : Introducing directing groups to enhance regioselectivity.

Stability of Intermediates

  • 5H-Pyrrolo[3,4-d]pyrimidin-6-amine degrades under acidic conditions. Storage at −20°C in argon atmosphere is recommended.

Chemical Reactions Analysis

Types of Reactions

(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.

Scientific Research Applications

(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves its interaction with specific molecular targets within biological systems. This compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyrrolopyrimidine system differs from IDPU’s dihydrothiazolo-pyrimidine in ring saturation and heteroatom placement, which may influence interactions with enzymatic targets (e.g., kinases vs. neuroprotective targets) .
  • The BLD Pharm analog () shares a fused pyrimidine core but substitutes isoxazole with imidazopyridine, likely altering solubility and bioavailability due to increased hydrophobicity .

Physicochemical and Commercial Considerations

  • Solubility : The target’s phenylisoxazole moiety may reduce aqueous solubility compared to IDPU’s polar urea group. BLD Pharm’s methoxyethoxy substituent () enhances hydrophilicity, a strategy applicable to the target compound for optimization .
  • Commercial Availability: Methanone-linked heterocycles like the BLD Pharm compound are typically stocked at >98% purity, reflecting industrial demand for kinase-targeted scaffolds . The target compound’s absence from catalogs suggests it remains a research-stage entity.

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